![molecular formula C42H78NO8P B13890433 [2-hexadecanoyloxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13890433.png)
[2-hexadecanoyloxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
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Overview
Description
L-alpha-Lecithin, also known as phosphatidylcholine, is a type of phospholipid that is a major component of cell membranes. It is amphiphilic, meaning it has both hydrophilic (water-attracting) and lipophilic (fat-attracting) properties. This compound is found in many animal and plant tissues, including egg yolk, soybeans, and sunflower seeds. It plays a crucial role in various biological processes, including cell signaling and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-alpha-Lecithin can be synthesized through chemical processes involving the reaction of choline chloride with phosphoryl oxychloride, followed by the reaction with ®-(-)-3-chloro-1,2-propanediol under basic conditions. This two-step process is often performed in a flow reactor to ensure high yield and selectivity .
Industrial Production Methods: Commercially, L-alpha-Lecithin is primarily extracted from natural sources such as soybeans and sunflower seeds. The extraction process involves degumming the oil extracted from these seeds using water or solvents like hexane, ethanol, or acetone. The resulting lecithin is then purified to obtain a high concentration of phosphatidylcholine .
Chemical Reactions Analysis
Types of Reactions: L-alpha-Lecithin undergoes various chemical reactions, including:
Hydrolysis: Enzymatic hydrolysis by phospholipase A2 results in the formation of lysophosphatidylcholine and free fatty acids.
Substitution: The choline group in L-alpha-Lecithin can be substituted with other groups to form different phospholipids.
Common Reagents and Conditions:
Oxidation: Typically involves reactive oxygen species or specific oxidizing agents.
Hydrolysis: Catalyzed by enzymes like phospholipase A2 under physiological conditions.
Substitution: Requires specific catalysts and controlled reaction conditions to ensure selective substitution.
Major Products:
Lysophosphatidylcholine: Formed through oxidation or hydrolysis.
Other Phospholipids: Formed through substitution reactions.
Scientific Research Applications
L-alpha-Lecithin has a wide range of applications in scientific research:
Mechanism of Action
L-alpha-Lecithin exerts its effects primarily through its role in cell membrane structure and function. It is a key component of the phospholipid bilayer, contributing to membrane fluidity and permeability. In the body, L-alpha-Lecithin is metabolized to choline, which is a precursor for the neurotransmitter acetylcholine. Acetylcholine is crucial for various neurological functions, including memory and muscle control .
Comparison with Similar Compounds
L-alpha-Lecithin is often compared with other phospholipids such as:
Phosphatidylethanolamine: Similar in structure but contains ethanolamine instead of choline.
Phosphatidylinositol: Contains inositol and is involved in cell signaling pathways.
Phosphatidylserine: Contains serine and is important for cell cycle signaling.
Uniqueness: L-alpha-Lecithin is unique due to its high choline content, making it a valuable source of choline for the synthesis of acetylcholine. This property is particularly beneficial for cognitive health and neurological functions .
Biological Activity
The compound [2-hexadecanoyloxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate represents a complex phospholipid derivative notable for its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications, drawing on diverse research findings.
Structural Characteristics
This compound is classified as a triradylglycerol , consisting of a glycerol backbone with three fatty acid chains esterified to it. The specific fatty acids include hexadecanoyl (palmitic acid) and octadecatrienoic acid (α-linolenic acid), which contribute to its amphiphilic nature, making it suitable for various biological applications such as membrane formation and stability .
Chemical Structure
Property | Details |
---|---|
Chemical Formula | C55H94O6 |
IUPAC Name | (2R)-1-(hexadecanoyloxy)-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyloxy]propan-2-yl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
Average Molecular Weight | 851.351 g/mol |
Membrane Formation and Stability
Phospholipids like this compound are essential components of cellular membranes. Their amphiphilic nature allows them to form bilayers that are critical for maintaining cellular integrity and fluidity. The long-chain fatty acids enhance membrane stability and can influence the permeability of various substances across the membrane .
Anti-inflammatory Properties
Research indicates that similar phospholipid compounds may exhibit anti-inflammatory effects. The presence of polyunsaturated fatty acids (PUFAs) in the structure suggests potential roles in modulating inflammatory responses within cells. Studies have shown that PUFAs can influence signaling pathways related to inflammation and immune responses .
Drug Delivery Applications
The ability of this compound to form micelles allows for the encapsulation of hydrophobic drugs, enhancing their bioavailability. This property is particularly valuable in pharmaceutical applications where increased solubility of poorly soluble drugs is required. Computational studies have indicated potential binding affinities with key biological targets, suggesting its utility as a drug delivery vehicle .
Study on Membrane Dynamics
In a recent study examining the effects of phospholipids on membrane dynamics, it was found that compounds with similar structures significantly influenced membrane fluidity and protein interactions. This study utilized fluorescence recovery after photobleaching (FRAP) techniques to measure diffusion rates within lipid bilayers containing this compound .
Anti-inflammatory Mechanism Investigation
Another study focused on the anti-inflammatory properties of phosphatidylcholine derivatives. It demonstrated that these compounds could inhibit pro-inflammatory cytokine production in macrophages. The findings suggested a mechanism involving the modulation of NF-kB signaling pathways .
Drug Delivery Efficacy
A comparative analysis was conducted on various phospholipid-based drug delivery systems. Results indicated that formulations incorporating this compound showed improved encapsulation efficiency and sustained release profiles compared to traditional lipid carriers .
Properties
Molecular Formula |
C42H78NO8P |
---|---|
Molecular Weight |
756.0 g/mol |
IUPAC Name |
[2-hexadecanoyloxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H78NO8P/c1-6-8-10-12-14-16-18-20-21-23-24-26-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43(3,4)5)51-42(45)35-33-31-29-27-25-22-19-17-15-13-11-9-7-2/h8,10,14,16,20-21,40H,6-7,9,11-13,15,17-19,22-39H2,1-5H3/b10-8-,16-14-,21-20- |
InChI Key |
RAPKGPDUGWBPHR-XSMZTDTHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)COP(=O)([O-])OCC[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCC=CCC=CCC)COP(=O)([O-])OCC[N+](C)(C)C |
Origin of Product |
United States |
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